2-NAP

Peripheral CCK1 antagonism Blood-brain barrier Hydrophilicity

2-NAP (logP -0.91) is a hydrophilic, non-peptide CCK1 antagonist that does not cross the blood-brain barrier, enabling unambiguous isolation of peripheral CCK1 receptors without central confounding effects seen with brain-penetrant comparators like devazepide. • Enables peripheral-specific CCK1 studies in satiety signaling, gallbladder contraction, and neonatal learning. • Shallow competition binding curves (nH=0.73) in human colon smooth muscle detect CCK1 receptor heterogeneity across tissues. • Free plasma concentration 17.5-fold below Kd fully inhibits gallbladder contraction-a key PK-PD case study for drug distribution at biological barriers. • Supplied with full analytical documentation for in vivo pharmacology and receptor binding assays.

Molecular Formula C22H22N2O5S
Molecular Weight 426.5 g/mol
CAS No. 141577-40-4
Cat. No. B136196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-NAP
CAS141577-40-4
Synonyms2-NAP
N-(2-naphthalenesulfonyl)aspartyl-(2-phenethyl)amide
Molecular FormulaC22H22N2O5S
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C22H22N2O5S/c25-21(26)15-20(22(27)23-13-12-16-6-2-1-3-7-16)24-30(28,29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14,20,24H,12-13,15H2,(H,23,27)(H,25,26)/t20-/m0/s1
InChIKeyVMYREBYTVVSDDK-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-NAP (CAS 141577-40-4): Selective Peripheral CCK1 Receptor Antagonist for Preclinical Research and Target Validation Studies


2-NAP (2-Naphthalenesulphonyl L-aspartyl-(2-phenethyl)amide) is a synthetic, hydrophilic, non-peptide antagonist that exhibits high selectivity for the cholecystokinin type A (CCK1) receptor [1]. Derived from the C-terminal dipeptide of cholecystokinin (CCK), it functions as a competitive antagonist of CCK-8 at CCK1 receptors across multiple tissue bioassays [1]. 2-NAP is distinguished from many other CCK1 antagonists by its low lipophilicity (logP -0.91) and consequent minimal penetration of the blood-brain barrier (BBB) [2]. This physicochemical profile renders it a uniquely valuable tool for isolating peripheral CCK1-mediated physiological and behavioral processes in vivo, circumventing the confounding central effects associated with brain-penetrant comparators like devazepide [3]. The compound has been instrumental in dissecting the roles of peripheral CCK in satiety signaling, gallbladder contraction, and neonatal learning behaviors [3][4].

2-NAP (CAS 141577-40-4): Why CCK1 Antagonist Substitution Is Not Possible in Peripheral Mechanism Studies


The CCK1 receptor antagonist class encompasses chemically diverse molecules with profoundly different physicochemical and pharmacokinetic properties. 2-NAP is characterized by its hydrophilicity (logP -0.91) and high aqueous solubility, which effectively restricts its distribution to the peripheral compartment [1]. In stark contrast, widely used comparators like devazepide (MK-329, L-364,718) are lipophilic and readily cross the blood-brain barrier (BBB) [2]. This fundamental difference in brain penetrance has critical experimental consequences: systemic administration of devazepide simultaneously antagonizes both peripheral and central CCK1 receptors, confounding the interpretation of behavioral and physiological outcomes [3]. The use of a brain-penetrant antagonist in studies designed to interrogate peripheral satiety signaling, for instance, has led to erroneous conclusions about the role of endogenous CCK, as later clarified using 2-NAP [3]. Therefore, for research requiring unambiguous isolation of peripheral CCK1 receptor function, 2-NAP is not an interchangeable analog but an essential, mechanistically distinct tool.

2-NAP (CAS 141577-40-4) vs. CCK1 Antagonist Comparators: Quantitative Evidence for Selection


2-NAP vs. Devazepide: Peripheral Restriction Based on LogP and Blood-Brain Barrier Permeability

2-NAP exhibits a logP value of -0.91 (chloroform/buffer), classifying it as highly hydrophilic, whereas the comparator devazepide is a lipophilic molecule known to readily cross the blood-brain barrier [1]. This physicochemical difference directly translates to functional compartmentalization: studies in rats demonstrate that systemic administration of devazepide (50-200 μg/kg i.p.) significantly increases food intake, a central effect, while 2-NAP at doses up to 16 mg/kg i.p. does not alter food intake [2]. This indicates that 2-NAP acts exclusively in the periphery, unlike devazepide which exerts both peripheral and central CCK1 antagonism.

Peripheral CCK1 antagonism Blood-brain barrier Hydrophilicity Behavioral pharmacology

2-NAP vs. Devazepide: Potency Comparison in Isolated Rabbit Gallbladder Tissue

In a functional tissue bioassay using isolated rabbit gallbladder, 2-NAP demonstrated a pKB of 7.0 for antagonism of CCK-8-induced contraction. Under identical assay conditions, the well-characterized CCK1 antagonist devazepide (L-364,718/MK-329) exhibited a pKB of 8.9 [1]. This 1.9 log unit difference indicates that devazepide is approximately 80-fold more potent than 2-NAP in this specific tissue context. Importantly, this assay revealed an inversion of the typical potency relationship seen in other tissues, suggesting the presence of distinct CCK1 receptor subtypes or conformations that are differentially recognized by these two antagonists [1].

CCK1 receptor affinity Tissue pharmacology Receptor heterogeneity

2-NAP Selectivity Profile: >300-Fold Selectivity for CCK1 over CCK2 and Other Receptors

2-NAP displays high selectivity for the CCK1 receptor subtype. Radioligand displacement studies and bioassays demonstrate that it possesses at least 300-fold greater affinity for CCK1 receptors compared to a panel of 50 other pharmacological loci, including the closely related gastrin/CCK2 receptor [1]. This level of selectivity is critical for experiments aimed at attributing a physiological response specifically to CCK1 activation, as it minimizes confounding effects from CCK2 receptor antagonism.

Receptor selectivity CCK1 vs. CCK2 Off-target pharmacology

2-NAP as a Probe for CCK1 Receptor Heterogeneity in Human Tissue

In radioligand binding studies using human colon smooth muscle membranes, competition curves for 2-NAP against [³H]-L-364,718 revealed a Hill coefficient (nH) of 0.73 ± 0.03, which is significantly less than unity (p < 0.05) [1]. This shallow curve was best fit by a two-site binding model, indicating the presence of multiple CCK1 receptor affinity states or subtypes in this tissue. In contrast, data from human gallbladder membranes were well-fit by a single-site model [1]. This differential behavior suggests 2-NAP can discriminate between distinct CCK1 receptor populations, making it a valuable tool for investigating receptor heterogeneity.

CCK1 receptor heterogeneity Human colon Receptor pharmacology

2-NAP In Vivo Pharmacodynamics: Dissociation of Free Plasma Concentration from Effect

In a human phase 1a study, 2-NAP (total plasma concentration 36 µM) completely inhibited CCK-8S-induced gallbladder contraction (volume reduction from 14.9 ± 7.0 mL to 2.4 ± 5.9 mL, p=0.00024) [1]. Remarkably, due to its exceptionally high plasma protein binding (99.9%), the calculated free plasma concentration of 2-NAP was only 0.04 µM. This value is approximately 17.5-fold lower than its equilibrium dissociation constant (Kd) of ~0.7 µM for human CCK1 receptors [1]. This 'unexpected' relationship contradicts the standard free-drug hypothesis, which posits that pharmacological effect is driven solely by the unbound drug concentration.

Pharmacodynamics Plasma protein binding CCK1 antagonism Human

2-NAP (CAS 141577-40-4): Validated Research Applications Based on Pharmacological Evidence


Dissection of Peripheral vs. Central CCK1-Mediated Behaviors

2-NAP is the optimal tool for studies aiming to isolate the role of peripheral CCK1 receptors in complex behaviors such as satiety, anxiety, or neonatal learning. Unlike the comparator devazepide, 2-NAP does not cross the BBB, enabling researchers to administer the compound systemically and observe peripheral-specific effects without the confounding influence of central CCK1 receptor blockade [1]. This has been successfully demonstrated in rodent feeding studies, where 2-NAP's lack of effect on food intake clarified that endogenous peripheral CCK is not a primary satiety signal, contrary to earlier conclusions drawn from studies using the brain-penetrant devazepide [1].

Investigation of CCK1 Receptor Heterogeneity in Human Tissues

For pharmacologists studying receptor subtypes or tissue-specific pharmacology, 2-NAP provides a unique ability to discriminate between CCK1 receptor populations. Its shallow competition binding curves (nH = 0.73) in human colon smooth muscle, contrasted with its single-site behavior in gallbladder, make it a sensitive probe for detecting receptor heterogeneity [2]. Using 2-NAP in binding or functional assays can reveal nuanced differences in receptor pharmacology that may be obscured by more potent or less discriminating antagonists.

Examination of Non-Classical Pharmacokinetic-Pharmacodynamic (PK-PD) Relationships

2-NAP serves as a valuable model compound for investigating apparent deviations from the free-drug hypothesis. The demonstration that a free plasma concentration 17.5-fold below its Kd can fully inhibit a physiological response in humans provides a compelling case study for exploring alternative mechanisms of drug action, such as local drug accumulation or a 'membrane microclimate' effect at the receptor site [3]. This makes 2-NAP relevant for academic and industrial research programs focused on improving PK-PD modeling and understanding drug distribution at biological barriers.

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